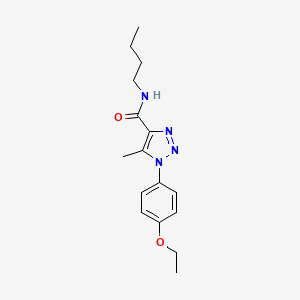
2-(2-氯苯氧基)-N-(1-苯乙基)丙酰胺
描述
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide is an organic compound with potential applications in electro-optic and nonlinear optical materials. Its synthesis and characterization have been a subject of scientific interest due to its unique properties.
Synthesis Analysis
The compound is synthesized using standard methods, often involving repeated crystallization for purification. Single crystals suitable for study are typically grown using slow evaporation techniques. These methods ensure the production of transparent crystals with optimal dimensions for further analysis (Prabhu et al., 2001).
Molecular Structure Analysis
X-ray diffraction (XRD), UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopies are commonly employed to analyze the molecular structure of this compound. These techniques provide insights into the crystal system, bond lengths, angles, and overall geometry of the molecule (Prabhu et al., 2000).
Chemical Reactions and Properties
The compound's reactivity and chemical properties are largely explored through its interactions in different chemical reactions. This includes its behavior in the formation of complexes and its role in various synthesis processes. The chemical structure allows for specific interactions and bond formations, which are crucial for its potential applications.
Physical Properties Analysis
The physical properties such as transparency, dimensions, and crystal system are assessed using techniques like single crystal X-ray diffraction. These properties are important for applications in areas like nonlinear optics and electro-optics (Srinivasan et al., 2006).
Chemical Properties Analysis
Spectroscopic methods like FT-IR and FT-Raman analyses are employed for vibrational assignments, providing detailed insights into the chemical properties of the compound. Such analyses contribute to understanding the compound's stability, reactivity, and suitability for various applications (Polat et al., 2019).
科学研究应用
非线性有机晶体的生长和表征
新的有机电光和非线性光学材料,特别是N-(2-氯苯基)-(1-丙酰胺),已被合成和表征。由于其产生二次谐波信号的能力,它显示出在非线性光学领域应用的前景,表明其在电光调制和倍频技术中的潜力。该材料使用标准方法合成,并通过重复结晶进行纯化,然后使用 UV-Vis、IR、NMR 和粉末 XRD 技术表征以确认其性质和结构 (Prabhu 等人,2001)。
结构、介电和光学性质
N-(2 氯苯基)-(1-丙酰胺)(NCP)单晶的结构、介电和光学性质已被探索。这些性质使 NCP 成为各种光学和电子应用的候选者。通过晶体结构分析,推断该晶体属于单斜晶系,并通过 FT-IR、FT-拉曼、UV-Vis 光谱研究和介电研究进一步检查了其性质。这些研究提供了对 NCP 在需要具有特定介电和光学特性的材料的领域中的潜在用途的见解 (Srinivasan 等人,2006)。
除草活性
N-(5,7-二甲氧基-2H-[1,2,4]噻二唑并[2,3-a]嘧啶-2-亚甲基)-2-(2,4-二氯苯氧基)丙酰胺 3,一种结构类似于感兴趣的化合物的化合物,已被合成并被发现在除草活性中有效。这表明可以探索 N-(2-氯苯基)-(1-丙酰胺) 的衍生物在农业应用中的潜力,特别是在杂草控制方面。这些化合物作为除草剂的有效性通过晶体学数据和除草活性测试得到证实,表明它们作为新型除草剂的潜力 (Liu 等人,2008)。
吸附研究
已经研究了氯苯酚在表面的吸附,以了解其相互作用和从环境中去除的潜力。虽然与 N-(2-氯苯基)-(1-丙酰胺) 没有直接关系,但这些研究提供了氯苯酚衍生物如何与金属表面相互作用的见解,这可能与环境清理和污染控制工作相关。具体来说,2-氯苯酚分子与 Cu(111) 表面相互作用的研究可以为开发催化或吸附材料以去除工业排放物或受污染场所中的有毒化合物提供信息 (Altarawneh 等人,2008)。
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(14-8-4-3-5-9-14)19-17(20)13(2)21-16-11-7-6-10-15(16)18/h3-13H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJTCQILMFCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4585276.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585289.png)

![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)
![N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4585319.png)

![5-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4585331.png)

![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)
![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)
![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)
![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)
![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)
